N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazolidinones
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2S/c1-2-8-5-3-4-6-9(8)15-11(17)7-10-12(18)16-13(14)19-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
YZLYNJOOOQCIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 2-ethylphenylamine with a thiazolidinone derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide may involve:
Molecular Targets: Enzymes or receptors in biological systems.
Pathways: Inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures.
Uniqueness
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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